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Executive Summary

Geraniol-D6 (CAS: 66063-44-3) is a stable isotope-labeled analog of geraniol, a primary acyclic
monoterpene alcohol.[1] Characterized by the incorporation of six deuterium atoms—typically
at the terminal dimethyl positions (

and

)—this compound serves as a critical internal standard in quantitative mass spectrometry (GC-
MS/LC-MS) and metabolic flux analysis.[1] Its isotopic stability ensures it mirrors the extraction
recovery and ionization efficiency of endogenous geraniol while remaining spectrally distinct.[1]

This guide details the structural specifications, a validated synthesis route utilizing Acetone-d6
as the deuterium source, and the analytical protocols required for verification.[1]

Part 1: Chemical Profile and Structural
Specifications[1]
Identity and Nomenclature

e Common Name: Geraniol-D6[1][2][3][4][5]
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IUPAC Name: (2E)-3,7-Bis(trideuteriomethyl)octa-2,6-dien-1-ol[1]

CAS Number: 66063-44-3 (Generic for labeled variants; specific isomers vary)[1]

Molecular Formula:

[1][21[4][5][6]

Molecular Weight: 160.29 g/mol (vs. 154.25 g/mol for unlabeled)[1][5]

Structural Logic

The "D6" designation in commercial standards most frequently refers to the deuteration of the
two terminal methyl groups attached to the C6=C7 double bond.[1] This position is chosen for
two reasons:

o Metabolic Stability: The terminal methyls are sites of oxidation (forming 8-hydroxygeraniol).
[1] Labeling these positions allows for kinetic isotope effect (KIE) studies on cytochrome
P450-mediated oxidation.[1]

¢ Synthetic Accessibility: These methyl groups originate from acetone in the biosynthetic or
chemical pathway, allowing the use of cost-effective Acetone-d6 as a starting material.[1]

Physical Properties Data

Property Value (Unlabeled) Value (Geraniol-D6) Note
o o Indistinguishable
Appearance Colorless oily liquid Colorless oily liquid ]
visually
N ) Minimal isotope effect
Boiling Point 230 °C ~228-230 °C
on BP
) Higher due to
Density 0.889 g/mL ~0.925 g/mL )
deuterium mass
Solubility Ethanol, Chloroform Ethanol, Chloroform Lipophilic
Slight shift in
LogP 3.56 3.54 o
hydrophobicity
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Part 2: Synthesis Strategy and Protocol
Retrosynthetic Analysis

To ensure high isotopic purity (>98% D), the synthesis is designed convergently.[1] The most
robust route disconnects the molecule at the C2—C3 bond (Horner-Wadsworth-Emmons) or the
C6—C7 bond.[1]

We will utilize a Modified Carroll Rearrangement/Saucy-Marbet approach followed by chain
extension. This builds the geranyl skeleton from Acetone-d6, ensuring the label is fixed at the

tail.

Pathway Logic:

e Source: Acetone-d6 provides the gem-dimethyl-d6 tail.[1]

 Intermediate: 6-methyl-5-hepten-2-one-d6 (The "Methyl Heptenone" core).[1]

e Final Assembly: Horner-Wadsworth-Emmons (HWE) reaction adds the final 2 carbons and
the alcohol functionality.[1]

Synthesis Workflow Visualization
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Caption: Step-wise synthesis of Geraniol-D6 from Acetone-d6 via Carroll Rearrangement and
HWE Olefination.

Detailed Experimental Protocol
Step 1: Preparation of 2-Methyl-3-buten-2-ol-d6[1]
o Reagents: Acetone-d6 (CAS 666-52-4), Vinylmagnesium bromide (1.0 M in THF).[1]

e Protocol:

o

Charge a flame-dried 3-neck flask with anhydrous THF under Argon.
o Cool to 0°C. Add Vinylmagnesium bromide (1.1 eq).

o Dropwise add Acetone-d6 (1.0 eq) over 30 minutes. The exotherm must be controlled to
prevent polymerization.

o Stir at room temperature for 2 hours.
o Quench with saturated

. Extract with diethyl ether.[1]

o Causality: This step installs the deuterated gem-dimethyl group onto an allylic framework.

[1]

o Yield: Expect ~85%.

Step 2: Synthesis of 6-Methyl-5-hepten-2-one-d6 (The Key
Intermediate)[1]

» Reagents: Step 1 Alcohol, Ethyl Acetoacetate, Aluminum Isopropoxide (cat.).[1]
e Protocol (Carroll Rearrangement):

o Mix the allylic alcohol-d6 with ethyl acetoacetate (1.2 eq) and Aluminum Isopropoxide (10
mol%).

o Heat gradually to 160-180°C. Ethanol evolves first, followed by
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evolution.[1]

o Mechanism: Transesterification is followed by a [3,3]-sigmatropic rearrangement and
subsequent decarboxylation.[1]

o Distill the residue under vacuum to isolate the ketone.
o Checkpoint:

NMR should show loss of the terminal vinyl protons from the precursor and appearance of
the ketone methyl singlet (unlabeled, ~2.13 ppm).[1]

Step 3: Horner-Wadsworth-Emmons (HWE) Reaction[1]
e Reagents: Triethyl phosphonoacetate, NaH (60% dispersion), THF.[1]

e Protocol:
o Suspend NaH (1.1 eq) in dry THF at 0°C.

o Add Triethyl phosphonoacetate (1.1 eq) dropwise. Stir until clear (formation of
phosphonate carbanion).

o Add 6-Methyl-5-hepten-2-one-d6 (from Step 2).[1]
o Warm to RT and stir for 12 hours.

o Selectivity: The HWE reaction favors the E-isomer (Geranyl ester) over the Z-isomer
(Neryl ester), especially when using bulky phosphonates, though standard conditions yield
a mixture (~95:5 E:Z).[1]

o lIsolate Ethyl Geraniate-d6 via silica gel chromatography.[1]

Step 4: Selective Reduction to Geraniol-D6[1]

» Reagents: DIBAL-H (Diisobutylaluminum hydride) in Toluene.[1]
» Protocol:

o Dissolve Ethyl Geraniate-d6 in anhydrous DCM/Toluene. Cool to -78°C.[1]
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[e]

Add DIBAL-H (2.2 eq) slowly.[1]

(¢]

Stir for 1 hour, then warm to 0°C.

[¢]

Quench with Rochelle's salt (Sodium potassium tartrate) solution to break the aluminum
emulsion.[1]

[¢]

Purify via distillation or column chromatography.[1]

Part 3: Characterization & Quality Control[1]

To validate the synthesis as a trustworthy standard, the following spectral features must be

confirmed.
Nuclear Magnetic Resonance (NMR)
Observation in Geraniol-
Nucleus Feature
D6
The characteristic singlets at
~1.60 ppm and ~1.68 ppm
1H NMR Methyl Groups (terminal methyls) will be
absent or reduced to small
residual peaks (<2%).[1]
The proton at C6 (triplet) will
) show simplified coupling due
1H NMR Allylic Protons

to the absence of vicinal

methyl protons.[1]

The signals at ~17.7 and ~25.7

ppm will appear as septets
13C NMR C8/C10 Carbons (coupling to 3 Deuteriums) with

reduced intensity (NOE loss).

[1]

Mass Spectrometry (GC-MS)

« lonization: Electron Impact (El, 70eV).[1]

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Geraniol
https://pubchem.ncbi.nlm.nih.gov/compound/Geraniol
https://pubchem.ncbi.nlm.nih.gov/compound/Geraniol
https://pubchem.ncbi.nlm.nih.gov/compound/Geraniol
https://pubchem.ncbi.nlm.nih.gov/compound/Geraniol
https://pubchem.ncbi.nlm.nih.gov/compound/Geraniol
https://pubchem.ncbi.nlm.nih.gov/compound/Geraniol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13433379?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Molecular lon:
160 (vs 154 for unlabeled).[1]
e Fragmentation:
o Base Peak: Look for shifts in the terpene fragmentation pattern. The loss of water (
) will shift to
(142).[1]
o Diagnostic: The fragment corresponding to the tail (usually
69 for isoprene unit) will shift to
75 (
)[1]

Part 4: Applications in Drug Development
Internal Standard for DMPK

In pharmacokinetic studies, Geraniol-D6 is used to normalize variations in extraction efficiency
from plasma or tissue.[1]

o Protocol: Spike biological samples with 10 uM Geraniol-D6 prior to Liquid-Liquid Extraction
(LLE).

e Quantification: Use Selected Reaction Monitoring (SRM) in LC-MS/MS.[1] Transition:
(D6) vs

(Unlabeled).[1]

Metabolic Flux Analysis

Geraniol is a precursor in the biosynthesis of Indole Alkaloids (in plants) and is metabolized by
CYPs in mammals.[1] Using D6-labeled geraniol allows researchers to track the incorporation
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of the geranyl moiety into downstream metabolites (e.g., Citral, Geranic Acid) without
interference from endogenous pools.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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